Boc-D-Arg(NO2)-OH Boc-D-Arg(NO2)-OH Nα-Boc-Nω-nitro-D-arginine is used in the synthesis of selective inactivators of human plasma kallikrein via chloromethyl ketone formation. Nα-Boc-Nω-nitro-D-arginine also produced modest inhibition of the effects acetylcholine in rabbit aorta.

Brand Name: Vulcanchem
CAS No.: 50913-12-7
VCID: VC21538366
InChI: InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol

Boc-D-Arg(NO2)-OH

CAS No.: 50913-12-7

VCID: VC21538366

Molecular Formula: C11H21N5O6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Arg(NO2)-OH - 50913-12-7

Description

Boc-D-Arg(NO2)-OH, also known as Nα-Boc-Nω-nitro-D-arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro (NO2) substituent on the side chain. This compound is of interest in biochemical research and pharmaceutical applications due to its unique structural and biological properties.

Biological Significance

  • Nitric Oxide Synthase Interaction: The nitro group can modulate the activity of nitric oxide synthase, impacting nitric oxide levels in the body.

  • Physiological Processes: Influences vasodilation and immune response due to its effect on nitric oxide production.

Applications

  • Biochemical Research: Used in studying the effects of nitro substitutions on biological activity.

  • Pharmaceutical Applications: Potential use in drug development due to its unique biological interactions.

Synthesis and Chemical Reactivity

The synthesis of Boc-D-Arg(NO2)-OH typically involves protecting the amino group with a Boc group and introducing a nitro substituent on the side chain. This compound's reactivity is influenced by both the Boc protecting group and the nitro substituent.

Synthesis Overview

  • Protecting Group: Boc group protects the amino group, enhancing stability.

  • Nitro Substitution: The nitro group affects chemical reactivity and biological activity.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Aspects
Boc-D-Arg(NO2)-OHBoc protecting group; nitro substitutionUnique combination of stability and biological activity
Fmoc-D-Arg(NO2)-OHFmoc protecting group; nitro substitutionDifferent protective strategy affecting reactivity
Boc-L-Arg(NO2)-OHSimilar structure but L-isomerVariability in biological activity due to chirality
Boc-D-Arg(Pbf)-OHPbf protecting group instead of BocDifferent deprotection conditions

Storage and Handling

Boc-D-Arg(NO2)-OH should be stored at -15°C to maintain its stability. It is classified as an irritant, so proper handling precautions are necessary.

CAS No. 50913-12-7
Product Name Boc-D-Arg(NO2)-OH
Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
IUPAC Name (2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
Standard InChIKey OZSSOVRIEPAIMP-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC/[NH+]=C(\N)/N[N+](=O)[O-])C(=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
Synonyms Boc-D-Arg(NO2)-OH;50913-12-7;omega-Nitro-Boc-D-arginine;Nalpha-Boc-Nomega-nitro-D-arginine;C11H21N5O6;AC1ODWBA;PubChem12153;boc-nw-nitro-d-arginine;N'-Nitro-N-Boc-D-arginine;SCHEMBL5966662;CTK7D1240;CTK8B2844;MolPort-000-150-590;OZSSOVRIEPAIMP-SSDOTTSWSA-N;ACN-S003043;ZINC2575519;ANW-41162;OR0122;AKOS024256803;AN-41385;FS000065;KB-59294;SC-09313;AB0010516;TC-308668
PubChem Compound 7021876
Last Modified Aug 15 2023

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